molecular formula C21H13F6N5O4 B11580549 1-(4-methylphenyl)-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(4-methylphenyl)-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11580549
M. Wt: 513.3 g/mol
InChI Key: ZJUHPAKFXKJKGZ-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of both methylphenyl and nitrophenyl groups, along with bis(trifluoromethyl) substituents, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(4-METHYLPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with 4’-methylacetophenone, followed by cyclization and introduction of trifluoromethyl groups under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(4-METHYLPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its nitrophenyl group may interact with biological molecules through redox reactions, while the trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrimido[4,5-d][1,3]diazine derivatives with varying substituents. Compared to these compounds, 1-(4-METHYLPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is unique due to its combination of methylphenyl, nitrophenyl, and bis(trifluoromethyl) groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C21H13F6N5O4

Molecular Weight

513.3 g/mol

IUPAC Name

1-(4-methylphenyl)-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H13F6N5O4/c1-10-5-7-12(8-6-10)31-16-14(17(33)29-18(31)34)19(20(22,23)24,21(25,26)27)30-15(28-16)11-3-2-4-13(9-11)32(35)36/h2-9H,1H3,(H,28,30)(H,29,33,34)

InChI Key

ZJUHPAKFXKJKGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC(=CC=C4)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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